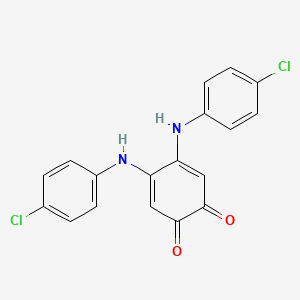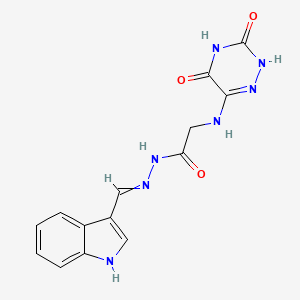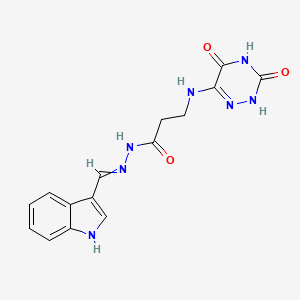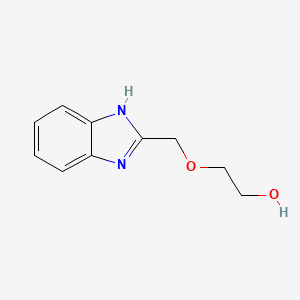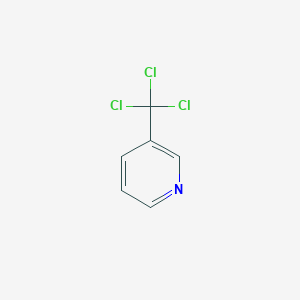
AC-Ala-ala-ala-ala-ome
Overview
Description
Mechanism of Action
Target of Action
The primary target of AC-Ala-ala-ala-ala-ome is the enzyme elastase . Elastase is a serine protease that breaks down elastin, an important protein in connective tissues. The compound serves as a substrate for the esterolytic activity of elastase .
Mode of Action
This compound interacts with elastase through its esterolytic activity . The enzyme cleaves the methyl ester of this compound much more rapidly than an amide bond . This interaction results in the breakdown of the compound, demonstrating the enzyme’s activity.
Biochemical Pathways
It’s known that the compound is involved in the enzymatic activity of elastase Elastase is part of various biological processes, including tissue remodeling and immune response
Result of Action
The primary result of the action of this compound is the demonstration of the esterolytic activity of elastase . By serving as a substrate for this enzyme, the compound helps to illustrate the enzyme’s function. The cleavage of the compound by elastase could potentially lead to changes at the molecular and cellular level, although the specific effects would depend on the context in which the enzyme is active.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AC-Ala-ala-ala-ala-ome typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino group of alanine using an acetyl group. Subsequent steps involve the coupling of additional alanine residues, each protected by a suitable group to prevent unwanted side reactions. The final step involves the esterification of the terminal carboxyl group to form the methyl ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which can efficiently couple amino acids in a controlled manner. The use of high-purity reagents and optimized reaction conditions ensures the production of high-quality peptide substrates .
Chemical Reactions Analysis
Types of Reactions
AC-Ala-ala-ala-ala-ome undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond in this compound can be hydrolyzed by esterases, resulting in the formation of the corresponding carboxylic acid.
Amidation: The terminal methyl ester can be converted to an amide using suitable reagents.
Oxidation and Reduction: Although less common, the peptide can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using esterases or chemical hydrolysis using acids or bases.
Amidation: Reagents such as ammonia or amines in the presence of coupling agents.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed
Hydrolysis: Formation of N-acetyl-L-alanyl-L-alanyl-L-alanyl-L-alanine.
Amidation: Formation of N-acetyl-L-alanyl-L-alanyl-L-alanyl-L-alanine amide.
Oxidation and Reduction: Formation of oxidized or reduced peptide derivatives.
Scientific Research Applications
AC-Ala-ala-ala-ala-ome is widely used in scientific research, particularly in the following fields:
Biochemistry: As a substrate for studying the esterolytic activity of elastase and other proteases.
Medicine: In the development of diagnostic assays for enzyme activity.
Chemistry: As a model compound for studying peptide synthesis and hydrolysis.
Industry: In the production of peptide-based pharmaceuticals and research reagents
Comparison with Similar Compounds
Similar Compounds
AC-Ala-ala-ala-ala-NH2: Similar to AC-Ala-ala-ala-ala-ome but with an amide group instead of a methyl ester.
AC-Ala-ala-ala-ala-OH: The free acid form of the peptide.
AC-Ala-ala-ala-ala-OBn: A benzyl ester derivative
Uniqueness
This compound is unique due to its rapid hydrolysis by elastase compared to other similar compounds. This makes it an ideal substrate for studying the enzyme’s activity and specificity .
Properties
IUPAC Name |
methyl (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]propanoyl]amino]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N4O6/c1-7(16-11(5)20)12(21)17-8(2)13(22)18-9(3)14(23)19-10(4)15(24)25-6/h7-10H,1-6H3,(H,16,20)(H,17,21)(H,18,22)(H,19,23)/t7-,8-,9-,10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGFDVLZJGHFRKZ-XKNYDFJKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)OC)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)OC)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


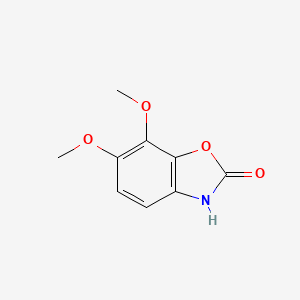
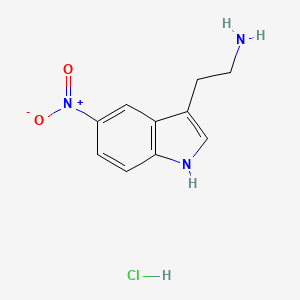
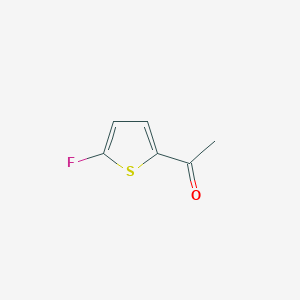
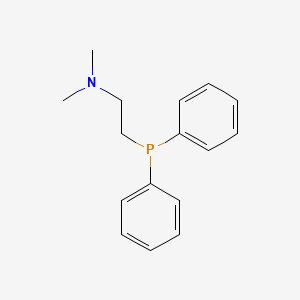
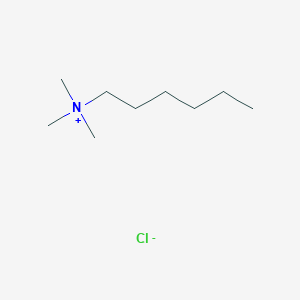
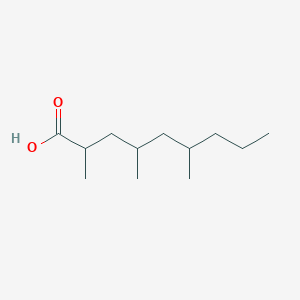
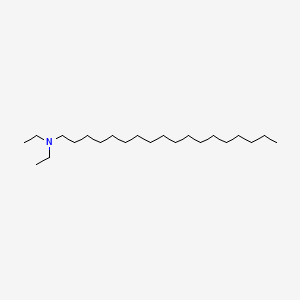

![Carbamic acid, [(4S)-2-oxo-4-oxazolidinyl]-, phenylmethyl ester](/img/structure/B3189275.png)
